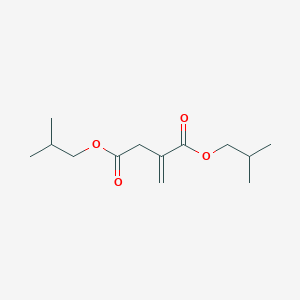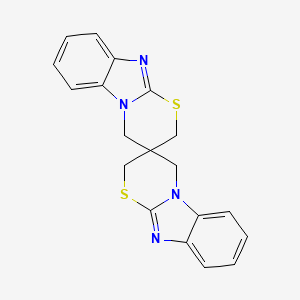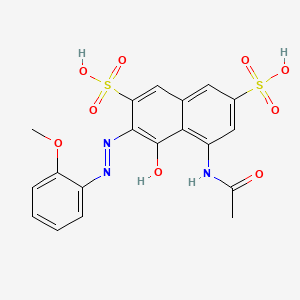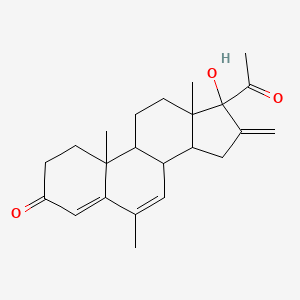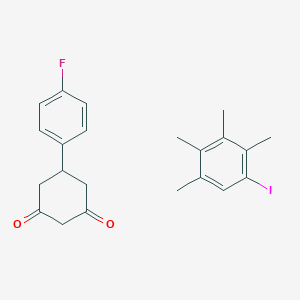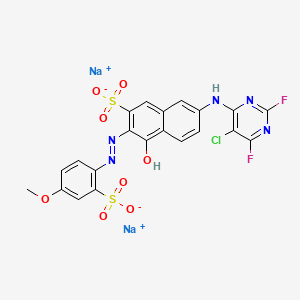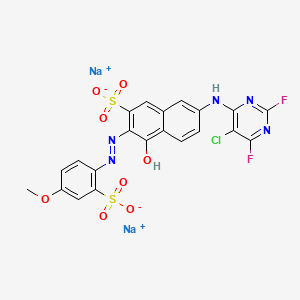
2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and pyrimidinyl moiety. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of the azo compound: This involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the pyrimidinyl group: This step involves the reaction of the azo compound with a pyrimidine derivative under specific conditions.
Formation of the disodium salt: The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving precise temperature control, pH adjustments, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, zinc dust.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Dyes and Pigments: Used extensively in the textile industry for dyeing fabrics.
Analytical Chemistry: Employed as indicators in various titration methods.
Biology and Medicine
Biological Staining: Used in histology for staining tissues.
Industry
Paints and Coatings: Used in the formulation of paints and coatings for its color properties.
Plastics: Incorporated into plastics to provide color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it useful in aqueous applications. The pyrimidinyl moiety can interact with biological molecules, potentially leading to applications in medicine.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenesulfonic acid derivatives: Compounds with similar structures but different substituents.
Azo dyes: Other azo compounds used in the dye industry.
Sulfonated aromatic compounds: Compounds with sulfonic acid groups attached to aromatic rings.
Uniqueness
This compound is unique due to its combination of an azo group, sulfonic acid groups, and a pyrimidinyl moiety. This combination imparts specific chemical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
68959-17-1 |
|---|---|
Fórmula molecular |
C21H12ClF2N5Na2O8S2 |
Peso molecular |
645.9 g/mol |
Nombre IUPAC |
disodium;7-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H14ClF2N5O8S2.2Na/c1-37-11-3-5-13(14(8-11)38(31,32)33)28-29-17-15(39(34,35)36)7-9-6-10(2-4-12(9)18(17)30)25-20-16(22)19(23)26-21(24)27-20;;/h2-8,30H,1H3,(H,25,26,27)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clave InChI |
HJORILXJGREZJU-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



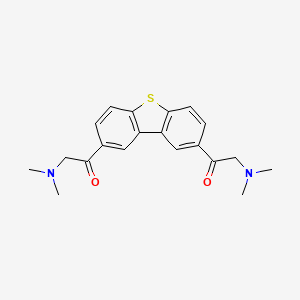


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

